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Introduction

TL-895, also known as Evobrutinib, is a potent, orally active, and highly selective irreversible
inhibitor of Bruton's tyrosine kinase (BTK)[1]. Identified by its CAS number 1415823-49-2, TL-
895 functions as an ATP-competitive inhibitor and is under investigation for the treatment of
various B-cell malignancies and autoimmune diseases[2][3]. It forms a covalent bond with a
cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell
receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and
survival[3].

Mechanism of Action

Bruton's tyrosine kinase is a critical downstream component of the B-cell receptor signaling
cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the
activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCy2),
initiating downstream signals that result in calcium mobilization, activation of transcription
factors (like NF-kB), and ultimately, B-cell proliferation and survival.
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TL-895 exerts its therapeutic effect by irreversibly binding to BTK, thereby blocking its kinase
activity. This action effectively shuts down the entire downstream signaling cascade, inhibiting
the proliferation of malignant B-cells and reducing the production of inflammatory cytokines[1]

[4].
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Caption: BTK signaling pathway and the inhibitory action of TL-895.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15580299?utm_src=pdf-body-img
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Quantitative Data

The inhibitory activity and selectivity of TL-895 have been characterized in various biochemical
and cellular assays.

Target/Assay Metric Value Reference

Biochemical Assays

Recombinant BTK ICso 1.5nM [1]
Recombinant BTK Ki 11.9 nM [1]
BMX Kinase ICso0 1.6 nM [1]
BLK Kinase ICso 10-39 nM
TXK Kinase ICso 10-39 nM

Cellular Assays

Ramos cells (BCR

o ICso0 45.75 nM
activation)
Basophils (FcR
o ICso 1.01 pM
activation)
B-cells in PBMCs
ECso 12 nM
(CD69)
B-cells in whole blood
ECso 21 nM

(CD69)

Synthesis and Purification Protocols

The synthesis of TL-895 (Evobrutinib) is detailed in the primary literature, including the
"Discovery of Evobrutinib” in the Journal of Medicinal Chemistry and associated patents[1][2]
[3]. The following protocol is a representative synthesis.

4.1 Overall Synthesis Workflow
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Caption: General workflow for the synthesis and purification of TL-895.

4.2 Experimental Protocol: Synthesis

The synthesis involves a key Buchwald-Hartwig coupling followed by an amidation reaction to
install the acrylamide warhead.

Step 1: Buchwald-Hartwig Coupling
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e Reactants:
o Intermediate A: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivative
o Intermediate B: A suitable 2,4-dichloropyrimidine derivative

e Procedure:

o To a solution of Intermediate B in a mixture of 1,4-dioxane and water, add Intermediate A,
sodium carbonate (Na2COs), and a palladium catalyst such as Pd(dppf)Cl=.

o De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

o Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction by TLC or
LC-MS until completion (typically 4-12 hours).

o After cooling to room temperature, dilute the mixture with ethyl acetate and water.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
and concentrate under reduced pressure.

Step 2: Amidation with Acryloyl Chloride

e Reactants:
o The purified product from Step 1 (an aniline derivative).
o Acryloyl chloride.

e Procedure:

o Dissolve the aniline derivative from the previous step in a suitable aprotic solvent, such as
dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.

o Cool the solution to 0 °C in an ice bath.

o Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine
(DIPEA).
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o Add acryloyl chloride dropwise to the cooled solution.

o Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring
by TLC or LC-MS until the starting material is consumed.

o Quench the reaction by adding saturated agueous sodium bicarbonate (NaHCO3).

o Extract the product with DCM, combine the organic layers, wash with brine, dry over
Na=S0a4, and concentrate in vacuo.

4.3 Experimental Protocol: Purification
e Method: Flash Column Chromatography
» Stationary Phase: Silica gel (230-400 mesh).

» Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate
and gradually increasing to 80%). The optimal gradient should be determined by TLC
analysis.

e Procedure:

o

Dissolve the crude product from the synthesis step in a minimal amount of DCM.

o Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing
powder.

o Load the dry powder onto a pre-packed silica gel column equilibrated with the starting
mobile phase (e.g., 20% EtOAc/Hexanes).

o Elute the column with the solvent gradient, collecting fractions.
o Analyze the fractions by TLC, and combine the fractions containing the pure product.

o Evaporate the solvent from the combined fractions under reduced pressure to yield TL-
895 as a solid.
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e Final Quality Control: Confirm the structure and purity of the final compound using *H NMR,
13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by
HPLC (>98%).

Protocol for In Vivo Formulation

For preclinical animal studies, TL-895 can be formulated for oral administration. The following
is a common vehicle formulation.

» Vehicle Composition:

10% DMSO

o

40% PEG300

[¢]

[e]

5% Tween® 80

45% Saline

o

e Protocol for 1 mL of a 2.08 mg/mL Dosing Solution:

[¢]

Prepare a 20.8 mg/mL stock solution of TL-895 in DMSO.
o In a sterile tube, add 400 pL of PEG300.
o Add 50 pL of Tween® 80 and vortex thoroughly.

o Add 100 pL of the 20.8 mg/mL TL-895 stock solution in DMSO to the mixture and vortex
until homogenous[5].

o Slowly add 450 L of sterile saline while vortexing to obtain a clear, homogenous
solution[5][6].

o If any precipitation is observed, sonication may be required to fully dissolve the
compound[7].

o Note: This formulation should be prepared fresh daily before administration to animals[5].
All animal procedures must be performed in accordance with IACUC-approved protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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